Advanced Chemical Profiling and Synthetic Utility of 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
Advanced Chemical Profiling and Synthetic Utility of 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine
Executive Summary
In the landscape of modern drug discovery and agrochemical development, electron-deficient bicyclic heteroaromatics serve as privileged scaffolds. 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is a highly specialized, bifunctional building block designed for advanced synthetic applications. By combining a reactive electrophilic center (C3-bromo) with a metabolically stabilizing, electron-withdrawing group (C7-trifluoromethyl), this molecule provides researchers with a highly tunable core for developing kinase inhibitors and novel therapeutics[1].
This technical guide dissects the structural causality, physicochemical properties, and synthetic methodologies associated with this compound, providing a self-validating framework for its application in medicinal chemistry.
Physicochemical Profiling & Structural Causality
To effectively utilize 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine, one must understand how its substituents dictate its electronic distribution and physical behavior[1][2].
Quantitative Chemical Data
The following table summarizes the core quantitative metrics of the compound:
| Property | Value |
| Chemical Name | 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine |
| CAS Registry Number | 1240616-91-4 |
| Molecular Formula | C8H3BrF3N3 |
| Molecular Weight | 278.03 g/mol |
| Core Scaffold | Pyrido[2,3-b]pyrazine |
| Key Substituents | 3-Bromo (Electrophile), 7-Trifluoromethyl (Electron-withdrawing) |
Structural Causality: Why This Specific Substitution Pattern?
-
The Pyrido[2,3-b]pyrazine Core: This bicyclic system is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. In biological systems, these nitrogens act as critical hydrogen-bond acceptors, frequently interacting with the backbone amides of kinase hinge regions (e.g., Akt1, EGFR)[3].
-
The 7-Trifluoromethyl (-CF3) Group: Fluorine substitution exerts a powerful inductive electron-withdrawing effect (-I). Causally, this lowers the HOMO/LUMO energy levels of the entire ring system, making the pyrazine ring highly susceptible to nucleophilic attack or oxidative addition. In a biological context, the -CF3 group fills deep hydrophobic pockets within target proteins and sterically blocks Cytochrome P450-mediated oxidation at the C7 position, thereby increasing the metabolic half-life of downstream drug candidates.
-
The 3-Bromo Group: Positioned on the pyrazine ring, the bromine atom serves as a prime synthetic handle. Because the -CF3 group further depletes electron density from the pyrazine ring, the C-Br bond is highly activated for palladium-catalyzed cross-coupling reactions[3].
Application in Oncology: Kinase Inhibition
Pyrido[2,3-b]pyrazine derivatives synthesized from this building block have shown profound efficacy in overcoming drug resistance in oncology, particularly in non-small cell lung cancer (NSCLC) models[4].
When first-line treatments like Erlotinib fail due to acquired mutations (e.g., the EGFR T790M "gatekeeper" mutation), pyrido[2,3-b]pyrazine derivatives can bypass this resistance. The scaffold acts as an ATP-competitive inhibitor, binding to both mutant EGFR and downstream survival kinases like Akt1[4].
EGFR/Akt signaling pathway inhibition by pyrido[2,3-b]pyrazine derivatives.
Synthetic Utility & Reactivity Mapping
The primary utility of 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine lies in its capacity for C3-derivatization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[3].
Self-Validating Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol is designed to couple an aryl boronic acid to the C3 position. It incorporates causality-driven reagent selection and in-process validation steps to ensure experimental integrity.
Causality of Reagent Selection:
-
Catalyst (Pd(dppf)Cl2): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. Crucially, its massive steric bulk prevents the basic nitrogens of the pyrido[2,3-b]pyrazine core from coordinating to and poisoning the palladium catalyst[3].
-
Base (K2CO3): A mild inorganic base is chosen over stronger bases (like NaOH or KOtBu) because strong nucleophiles can trigger unwanted Nucleophilic Aromatic Substitution (SNAr) on the highly electron-deficient pyrazine ring.
-
Solvent (1,4-Dioxane/H2O): A biphasic system ensures the solubility of both the organic substrate and the inorganic base, facilitating optimal mass transfer[3].
Step-by-Step Methodology
-
Reaction Assembly:
-
Charge an oven-dried Schlenk flask with 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Validation Check: Ensure the boronic acid is a free-flowing powder. Clumping indicates the formation of boroxines (anhydrides), which alters the stoichiometry and will stall the catalytic cycle.
-
-
Catalytic Initiation:
-
Add Pd(dppf)Cl2 (0.05 eq) to the solid mixture under a continuous stream of inert gas (N2 or Argon).
-
-
Solvent Addition & Degassing:
-
Add a pre-degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Purge the solution with inert gas for 10 minutes.
-
Causality Check: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
-
-
Thermal Activation & In-Process Monitoring:
-
Heat the reaction mixture to 100°C for 3 hours[3].
-
Self-Validation Check (LC-MS): After 2 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated as complete only when the characteristic 1:1 isotopic doublet of the starting bromide (m/z ~278/280) is completely replaced by the target product mass (M+).
-
-
Workup and Isolation:
-
Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine to remove inorganic salts. Dry the organic layer over anhydrous Na2SO4.
-
Purify the crude product via silica gel flash chromatography.
-
Standardized Suzuki-Miyaura cross-coupling workflow for C3-derivatization.
Handling, Stability, and Analytical Validation
Due to its electron-deficient nature, 3-Bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine is generally stable under ambient conditions but should be protected from strong nucleophiles and prolonged exposure to UV light.
Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere to prevent slow hydrolysis of the bromide over time.
Analytical Validation Standards: To confirm the integrity of the starting material before complex syntheses, perform the following checks:
-
Mass Spectrometry (ESI+): Look for the distinct bromine isotopic pattern. The M+ and [M+2]+ peaks should appear at approximately m/z 278 and 280 in a 1:1 ratio.
-
19F NMR: A sharp singlet should be observed (typically between -60 to -65 ppm, depending on the solvent), confirming the intact trifluoromethyl group without defluorination degradation products.
References
-
Institut Kimia Malaysia (IKM) - Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives URL:[Link]
-
PubMed / Bioorganic & Medicinal Chemistry Letters - Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines URL: [Link]
-
Semmelweis University - Pyrido[2,3-b]pyrazines as anticancer agents and isomerism in their asymmetric condensation reaction URL:[Link]
Sources
- 1. 3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine CAS#: 1240616-91-4 [m.chemicalbook.com]
- 2. cas 1240616-91-4|| where to buy 3-bromo-7-(trifluoromethyl)pyrido[3,2-b]pyrazine [french.chemenu.com]
- 3. ikm.org.my [ikm.org.my]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
